1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features a pyrazole ring and an azetidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one typically involves the cyclocondensation of a hydrazino functional group with acetylacetone to form the pyrazole ring . The azetidine ring is then introduced through subsequent reactions with appropriate reagents. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds also feature a pyrazole ring and have shown promising biological activities.
(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl derivatives: These compounds have similar structural features and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of the pyrazole and azetidine rings, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-4-11(15)13-6-10(7-13)14-9(3)5-8(2)12-14/h4-5,10H,1,6-7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVMCFCVZJDSRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CN(C2)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.